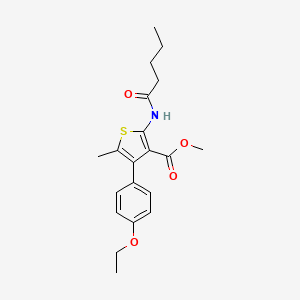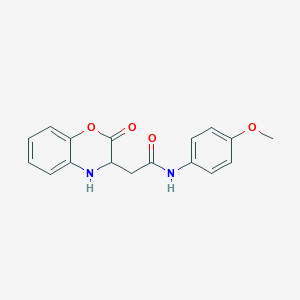![molecular formula C16H15FN2O2 B4555945 3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol](/img/structure/B4555945.png)
3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol
Overview
Description
3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol typically involves the condensation of 4-fluoroaniline with o-phenylenediamine to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with an appropriate alkylating agent to introduce the propane-1,2-diol side chain. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation and alkylation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysis, where enzymes are employed to catalyze specific steps in the synthesis, can also be explored to enhance the enantioselectivity and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the diol group.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The fluorophenyl group may enhance the binding affinity and selectivity towards certain targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-1H-benzimidazole
- 3-(4-fluorophenyl)-1H-indole
- 4-(4-fluorophenyl)-1H-pyrazole
Uniqueness
3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol is unique due to the presence of both the benzimidazole core and the propane-1,2-diol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)benzimidazol-1-yl]propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c17-12-7-5-11(6-8-12)16-18-14-3-1-2-4-15(14)19(16)9-13(21)10-20/h1-8,13,20-21H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIJZRDBLSDLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(CO)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(METHYLSULFANYL)PHENYL]-N'-(1-PROPYL-4-PIPERIDYL)UREA](/img/structure/B4555867.png)
![3-(3-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4555870.png)

![5-[(cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4555876.png)
![N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4555881.png)
![4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)-2-(THIOPHENE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4555889.png)
![(5-bromo-2-methoxy-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4555909.png)
![4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B4555912.png)

![N-(3-chlorophenyl)-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4555925.png)
![methyl 4-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}ethoxy)benzoate](/img/structure/B4555947.png)
![ETHYL 2-{[(4-METHYLPIPERIDINO)CARBONYL]AMINO}ACETATE](/img/structure/B4555951.png)
![2,3,4,5,6-pentafluoro-N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}benzamide](/img/structure/B4555959.png)
![2-[5-Methyl-2-(propan-2-yl)phenoxy]-N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide](/img/structure/B4555967.png)
